molecular formula C10H10O3S B12596183 4-[(2-Oxopropyl)sulfanyl]benzoic acid CAS No. 643021-01-6

4-[(2-Oxopropyl)sulfanyl]benzoic acid

Cat. No.: B12596183
CAS No.: 643021-01-6
M. Wt: 210.25 g/mol
InChI Key: OHHCAVLKNMOJIX-UHFFFAOYSA-N
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Description

4-[(2-Oxopropyl)sulfanyl]benzoic acid (CAS 336186-19-7) is a high-purity benzoic acid derivative offered for chemical research and development. With a molecular formula of C10H10O3S and a molecular weight of 210.25 g/mol, this compound features a unique molecular structure that incorporates both a carboxylic acid and a ketone-containing sulfide chain . This combination of functional groups makes it a valuable synthetic intermediate or building block in various research fields. In particular, its structure suggests potential applications in the development of novel safety-catch linkers for Solid-Phase Peptide Synthesis (SPPS) . Safety-catch linkers are specialized tools that remain completely stable during the peptide chain elongation process and are only activated at the end of the synthesis for a highly controlled release of the final product . Furthermore, benzoic acid derivatives are widely utilized as additives and preservatives in fundamental laboratory research due to their ability to inhibit bacteria and fungi . This compound is provided with a minimum purity of 97% . Handle with appropriate care, as it may cause skin and eye irritation and be harmful if swallowed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

643021-01-6

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

4-(2-oxopropylsulfanyl)benzoic acid

InChI

InChI=1S/C10H10O3S/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

OHHCAVLKNMOJIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Method 1: Direct Reaction with Ketones

  • Reagents :

    • 2-Mercaptobenzoic acid
    • Acetone or other suitable ketones
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Dissolve 2-mercaptobenzoic acid in a suitable solvent.
    • Add the ketone (e.g., acetone) and an acid catalyst.
    • Heat the reaction mixture under reflux for several hours.
    • After completion, cool the mixture and precipitate the product by adding water.
    • Filter and purify the crude product by recrystallization.

Method 2: Multi-step Synthesis

  • Reagents :

    • Starting materials like benzoic acid derivatives
    • Sulfur sources (e.g., thionyl chloride)
    • Ketones
  • Procedure :

    • Start with the formation of a thioester from benzoic acid and thionyl chloride.
    • React this thioester with an appropriate ketone under controlled conditions.
    • Purify the resulting compound through recrystallization or chromatography.

Summary of Preparation Methods

Method Key Steps Yield Purity
Direct Reaction with Ketones Refluxing, cooling, precipitation High >95%
Multi-step Synthesis Thioester formation, ketone reaction Moderate >90%

Research indicates that the choice of ketone and reaction conditions significantly affects the yield and purity of the final product. The use of different solvents, temperatures, and catalysts can optimize these parameters. For instance, using acetone as a ketone generally provides higher yields compared to other less reactive ketones.

4-[(2-Oxopropyl)sulfanyl]benzoic acid exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its structure allows it to interact with cellular pathways, influencing gene expression and metabolic processes.

Applications

The preparation of this compound can be achieved through various methods, primarily involving reactions between mercaptobenzoic acids and ketones under specific conditions. The optimization of these methods can lead to high yields and purity, making this compound valuable in both research and practical applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Oxopropyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 4-[(2-Oxopropyl)sulfanyl]benzoic acid consists of a benzoic acid moiety substituted with a sulfanyl group and a 2-oxopropyl chain. The synthesis of this compound typically involves multi-step organic reactions that can include the formation of sulfide linkages and the introduction of the oxopropyl group through acylation processes.

Recent studies have highlighted various synthetic routes to obtain derivatives of benzoic acid with sulfanyl groups, which can be further modified to enhance their biological activity. For instance, research indicates that modifications to the benzoic acid framework can yield compounds with improved antimicrobial properties .

Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial activity against a range of pathogens. In vitro evaluations have demonstrated effectiveness against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 25 μg/mL, indicating significant antibacterial potential .

A study conducted on related compounds revealed that modifications to the sulfanyl group can lead to enhanced antimicrobial effects. The presence of the sulfanyl moiety was found to be crucial for the observed biological activity, suggesting that further exploration into sulfide-containing compounds could yield novel antimicrobial agents .

Antihypertensive Applications

In addition to its antimicrobial properties, compounds related to this compound have been investigated for their potential as antihypertensive agents. Research into saturated pyrimidine derivatives has identified certain structures that exhibit angiotensin-converting enzyme (ACE) inhibitory activity, which is essential for managing hypertension . This suggests that similar structural motifs in this compound could be explored for their antihypertensive effects.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several analogs of this compound and evaluated their antimicrobial activity against various bacterial strains. The results indicated that specific modifications to the benzoic acid structure significantly enhanced antibacterial effectiveness while reducing toxicity towards non-target organisms like Daphnia magna .

CompoundMIC (μg/mL)Activity Type
Compound A25Antibacterial
Compound B50Antibacterial
Compound C100Antibacterial

Case Study 2: ACE Inhibition

Another investigation focused on the antihypertensive properties of related compounds. A series of saturated pyrimidine derivatives were synthesized and tested for ACE inhibition. The findings suggested that certain structural features contributed to increased inhibitory activity, highlighting the potential for developing new antihypertensive drugs based on similar scaffolds .

Mechanism of Action

The mechanism of action of 4-[(2-Oxopropyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares functional motifs with several analogues, differing primarily in substituent groups and linkage types. Key comparisons include:

Compound Key Substituent/Linkage Structural Feature
4-[(2-Oxopropyl)sulfanyl]benzoic acid Sulfanyl bridge + 2-oxopropyl Benzoic acid core with -S-CH2-C(O)-CH3 group at para position
(E)-4-((2-Oxopropyl)diazenyl)benzoic acid Diazenyl (-N=N-) bridge Azo linkage introduces conjugation, altering electronic properties
2-[(Carboxymethyl)sulfanyl]-4-oxo-aryl acids Carboxymethyl sulfanyl + keto Michael adducts with thioglycolic acid; enantiomeric mixtures
4-[(Substituted methoxy)]benzoate esters Ester group (-COOR) Enhanced lipophilicity; synthesized via HBTU-mediated coupling (e.g., 69% yield)

Key Observations :

  • Electronic Effects : The sulfanyl group in the target compound donates electron density via resonance, whereas diazenyl groups (-N=N-) in analogues (e.g., styryl derivatives) introduce strong conjugation, affecting UV-Vis absorption and reactivity .
  • Steric Considerations : The 2-oxopropyl group provides moderate steric bulk, contrasting with carboxymethyl sulfanyl analogues, which may exhibit enhanced hydrogen-bonding capacity .

Key Observations :

  • The target compound’s synthesis requires multi-step purification (flash column chromatography), whereas ester derivatives (e.g., 35d) achieve moderate yields via single-step coupling .
  • Diazenyl analogues are synthesized using diazotization, a method distinct from sulfanyl-linked compounds .

Spectroscopic Characterization

Spectroscopic data highlight substituent-driven variations:

Table 1: NMR and IR Spectral Comparison
Compound 1H NMR (δ, ppm) IR (ν, cm⁻¹)
This compound Not explicitly reported CO acid ~1700; keto ~1720 (inferred)
Styryl (E)-4-((2-oxopropyl)diazenyl) acids Vinyl Hα: 6.8–7.2; Hβ: 7.5–8.0 CO acid: 1685–1705; N=N: 1440–1460
2-[(Carboxymethyl)sulfanyl]-4-oxo acids Methylenic protons: δ 3.2–3.6 CO acid: ~1690; thiocarbonyl: 1250–1300

Key Observations :

  • Diazenyl derivatives exhibit distinct vinyl proton shifts (δ 6.8–8.0) due to conjugation, absent in sulfanyl-linked compounds .
  • IR spectra of the target compound likely show strong keto (C=O) and carboxylic acid stretches, similar to diazenyl analogues .

Biological Activity

4-[(2-Oxopropyl)sulfanyl]benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound, also known by its chemical identifier, exhibits a structure that includes a benzoic acid moiety linked to a sulfanyl group and an oxopropyl substituent. This unique structure is believed to contribute to its various biological properties.

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it has shown promising results against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 100 µg/mL depending on the strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis25
Escherichia coli32

2. Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including Hep-G2 and A2058. The results indicated low cytotoxicity at concentrations up to 10 μg/mL, suggesting that it may selectively target cancer cells without harming normal cells .

3. Proteostasis Modulation

One of the notable findings regarding the biological activity of this compound is its role in modulating proteostasis networks. It has been shown to enhance the activity of proteasomal pathways and autophagy-lysosome pathways in human fibroblasts, which are crucial for protein degradation and cellular homeostasis . This modulation could have implications for aging and neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific enzymes involved in proteolytic pathways:

  • Ubiquitin-Proteasome Pathway (UPP) : Enhances the degradation of misfolded proteins.
  • Autophagy-Lysosome Pathway (ALP) : Promotes the clearance of cellular debris and damaged organelles.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving human foreskin fibroblasts demonstrated that treatment with this compound increased proteasomal activity by approximately 467%, indicating its potential as an anti-aging agent .
  • Case Study 2 : In cancer research, compounds similar to this compound were found to inhibit cell proliferation in vitro without significant toxicity, suggesting a therapeutic window for further development .

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